Home > Products > Screening Compounds P127459 > Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate
Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate - 52943-73-4

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate

Catalog Number: EVT-3122081
CAS Number: 52943-73-4
Molecular Formula: C11H13BrN4O4
Molecular Weight: 345.153
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate is a synthetic derivative of theophylline, a naturally occurring alkaloid found in tea and coffee. It is classified as a purine derivative, specifically a xanthine derivative due to the 2,6-dioxopurine core structure. In scientific research, it serves as a building block for the synthesis of more complex molecules with potential biological activity.

8-Alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl-substituted Acetohydrazides and Butanehydrazides

Compound Description: This series of compounds, represented by structures 6-12, were synthesized and evaluated for analgesic and anti-inflammatory activity. Derivatives with N′-arylidenehydrazide moieties (compounds 9–12) demonstrated significantly higher analgesic activity than acetylsalicylic acid, highlighting the importance of this structural element for such properties. The lack of activity in hot-plate tests suggests a peripherally mediated analgesic mechanism. Furthermore, compounds 7 and 12 inhibited tumor necrosis factor α production in a rat model of lipopolysaccharide-induced endotoxemia, demonstrating potential anti-inflammatory properties.

1-(2,6-Diisopropylphenyl)-3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8/7-ylalkyl)ureas

Compound Description: This class of compounds (series I and II) were investigated as potential acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors. They were synthesized from 8-(aminomethyl) or 7-(aminoethyl) purine derivatives and 2,6-diisopropylphenyl isocyanate. The study aimed to evaluate their potential as hypocholesterolemics by inhibiting ACAT, a key enzyme in cholesterol esterification.

6-Aryl-1,3-dimethyl-5H-pyrimido[4,5-b][1,4]diazepine-2,4(1H,3H)-diones

Compound Description: These compounds (8 and 9) were synthesized from 6-amino-5-arylideneamino-1,3-dimethyluracils and triethyl orthoacetate via a two-step process. The study focused on developing a facile procedure for their synthesis.

7-(5-Carboxypentyl)-1,3-dimethylxanthine Monohydrate

Compound Description: This compound (CAS 61444-23-3) is a xanthine derivative synthesized and characterized by X-ray crystallography. It is structurally related to theophylline, which exhibits anti-inflammatory properties.

Overview

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate is a complex organic compound with the molecular formula C11H13BrN4O4C_{11}H_{13}BrN_4O_4. This compound is classified as a purine derivative, which plays a significant role in various biological processes. It is primarily studied for its potential applications in medicinal chemistry and as a precursor in the synthesis of other biologically active compounds.

Source and Classification

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate can be sourced from chemical suppliers specializing in organic compounds. It falls under the category of halogenated purines, which are important in pharmaceutical research due to their ability to interact with biological systems and modulate various biochemical pathways.

Synthesis Analysis

Methods

The synthesis of ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate typically involves several steps:

  1. Preparation of the Purine Derivative: The initial step often involves the bromination of a suitable purine precursor to introduce the bromine atom at the 8-position.
  2. Esterification: The brominated purine is then reacted with ethyl acetate under acidic or basic conditions to form the ethyl ester.

Technical Details

The reaction conditions for synthesizing ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate usually require careful control of temperature and reaction time to ensure high yield and purity. Common solvents include dichloromethane or ethanol, and catalysts may be used to facilitate the reaction.

Molecular Structure Analysis

Structure

The molecular structure of ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate features a purine ring system with an attached ethyl acetate moiety. The presence of the bromine atom at the 8-position significantly alters its chemical reactivity and biological activity.

Data

The compound's structure can be represented by the following chemical formula:

C11H13BrN4O4\text{C}_{11}\text{H}_{13}\text{Br}\text{N}_4\text{O}_4

It has a molecular weight of approximately 315.15 g/mol.

Chemical Reactions Analysis

Reactions

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate can undergo various chemical reactions:

  1. Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to derivatives with different biological properties.
  2. Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding acid.
  3. Reduction Reactions: The compound may also undergo reduction to form more saturated derivatives.

Technical Details

Common reagents for these reactions include sodium hydroxide for hydrolysis and lithium aluminum hydride for reduction. Reaction conditions such as temperature and solvent choice are crucial for optimizing yields.

Mechanism of Action

Process

The mechanism of action for ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate primarily involves its interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.

Data

Research indicates that this compound may act as a modulator of the Wnt signaling pathway, which is critical in cell proliferation and differentiation. Its ability to influence these pathways makes it a candidate for further investigation in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate typically appears as a white to off-white solid or crystalline substance. Its melting point and boiling point have not been extensively documented but are expected to be consistent with similar purine derivatives.

Chemical Properties

The compound is soluble in organic solvents such as ethanol and dichloromethane but may have limited solubility in water due to its hydrophobic nature. Its stability under various pH conditions is an important consideration in its application.

Applications

Scientific Uses

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a precursor for synthesizing other biologically active compounds that may have therapeutic effects.
  2. Biological Studies: The compound is studied for its potential role in modulating biological pathways relevant to diseases such as cancer.
  3. Chemical Synthesis: It is utilized in developing new materials and chemical processes within industrial settings.

This compound exemplifies the intersection of organic chemistry and biology, highlighting its significance in both research and potential therapeutic applications.

Synthetic Methodologies and Optimization Strategies for Ethyl 2-(8-Bromo-1,3-Dimethyl-2,6-Dioxopurin-7-Yl)Acetate

Nucleophilic Substitution Approaches for 8-Bromo Functionalization in Purine Scaffolds

The introduction of bromine at the C8 position of the purine scaffold is a critical first step in synthesizing Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate. This halogenation transforms the electron-rich purine system into an electrophilic site primed for further functionalization. The most effective methodology involves direct electrophilic bromination of 1,3-dimethylxanthine (theophylline) using bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents [3]. Research demonstrates that NBS in dimethylformamide (DMF) at 80°C achieves near-quantitative conversion to 8-bromotheophylline within 2 hours, offering significant advantages over elemental bromine in acetic acid, which requires meticulous control to prevent polybromination [3] [4].

Regioselectivity is inherently high due to the inherent electron distribution in the purine ring; the C8 position is the most nucleophilic site in 1,3-dimethylxanthine. Kinetic studies reveal second-order dependence on both substrate and brominating agent concentration under these conditions. Crucially, the 8-bromo group subsequently acts as a good leaving group, enabling nucleophilic aromatic substitution (SNAr) with oxygen, nitrogen, or carbon nucleophiles for downstream derivatization – though this is not directly utilized in the target compound's synthesis, where the bromine serves as a permanent substituent [3] [10]. Purification typically involves recrystallization from ethanol/water mixtures, yielding analytically pure 8-bromotheophylline as a white crystalline solid, essential for subsequent N7 alkylation steps.

Table 1: Nucleophilic Substitution Conditions for 8-Bromotheophylline Synthesis

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)Key Advantage
NBSDMF80295-98Minimal dibromide formation
Br₂Acetic Acid70-75485-90Lower cost
NBSChloroformReflux380-85Easier workup
Br₂DCM40675-82Milder conditions

Esterification and Acetylation Protocols for Side-Chain Modifications

The ethyl acetate moiety in the target compound is introduced via a two-step sequence: alkylation of 8-bromotheophylline followed by esterification. The first step involves reacting 8-bromotheophylline with ethyl bromoacetate under basic conditions. Crucially, the choice of base significantly impacts both yield and regioselectivity favoring N7 alkylation. Potassium carbonate (K₂CO₃) in anhydrous DMF at 60°C is widely employed, achieving yields of 75-85% [3] . Tetrabutylammonium bromide (TBAB) is often added as a phase-transfer catalyst to enhance solubility and reaction homogeneity [4].

Direct esterification during alkylation simplifies the synthesis by utilizing ethyl bromoacetate as the alkylating agent. This eliminates the need for a separate esterification step of a pre-formed carboxylic acid intermediate, which would require harsher conditions (e.g., thionyl chloride followed by ethanol, or acid-catalyzed Fischer esterification) and potentially lower overall yields . The purity of ethyl bromoacetate is paramount, as hydrolysis products (like glycolic acid) can compete and reduce yields. Anhydrous conditions and molecular sieves (3Å or 4Å) are routinely employed to suppress hydrolysis. Post-alkylation, the reaction mixture is typically poured into ice-water, and the precipitated crude product is collected by filtration. Further purification is achieved via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol [3] .

Catalytic Systems for Regioselective Alkylation at the N7 Position

Achieving high N7-regioselectivity during the alkylation of 8-bromotheophylline with ethyl bromoacetate is paramount, as competing N9-alkylation generates an undesired regioisomer difficult to separate. The inherent regioselectivity of xanthines like 8-bromotheophylline favors N7 alkylation under neutral or weakly basic conditions due to the higher acidity of the N7-H compared to N9-H (pKa difference ~1-2 units) [4] [10]. Catalytic systems enhance both the rate and selectivity of this key step:

  • Phase-Transfer Catalysis (PTC): Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) in biphasic systems (e.g., toluene/aqueous K₂CO₃) facilitates anion transfer, increasing the effective concentration of the purine anion at the interface and promoting N7-alkylation. Yields typically range from 80-88% with N7:N9 ratios exceeding 20:1 [4].
  • Anhydrous Mild Bases: Employing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide in anhydrous DMF or acetonitrile provides a strong, non-nucleophilic base, ensuring complete deprotonation at N7 while minimizing hydrolysis of ethyl bromoacetate. This method is particularly suitable for scale-up, providing yields consistently >85% and excellent regioselectivity (N7:N9 > 30:1) [4] [10].
  • Microwave Assistance: Microwave irradiation (100-120°C, 15-30 min) significantly accelerates the reaction compared to conventional heating (several hours), often improving yields by 5-10% and maintaining high regioselectivity. This is attributed to rapid and uniform heating, minimizing potential side reactions [10].

The reaction progress is readily monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or LC-MS, observing the disappearance of the 8-bromotheophylline starting material and the appearance of the higher molecular weight alkylated product.

Table 2: Catalytic Systems for N7-Regioselective Alkylation

Catalytic SystemBaseSolventTemp (°C)Time (h)Yield (%)N7:N9 Selectivity
TBAB (5 mol%)K₂CO₃Toluene/H₂O8048220:1
NoneK₂CO₃Anhyd. DMF6087515:1
DBU (1.1 equiv)NoneAnhyd. MeCN70288>30:1
Microwave, no catalystK₂CO₃DMF120 (MW)0.259025:1

Solvent Effects on Reaction Efficiency in Multi-Step Syntheses

Solvent choice profoundly impacts yield, regioselectivity, and purity across the multi-step synthesis of Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate, influencing solvation, nucleophilicity, and transition state stabilization:

  • Bromination (Step 1): Polar aprotic solvents (DMF, NMP) are optimal for electrophilic bromination using NBS. They effectively dissolve both the purine substrate and NBS, promote ionization, and stabilize the Wheland intermediate sigma complex. DMF offers the best combination of yield (95-98%) and reaction rate. Protic solvents (e.g., acetic acid, water) slow the reaction and can lead to hydrolysis side products. Chlorinated solvents (DCM, chloroform) provide moderate yields but are less efficient than DMF [3] [4].
  • N7-Alkylation (Step 2): Anhydrous polar aprotic solvents (DMF, acetonitrile) are essential for the alkylation step. DMF provides excellent solubility for both the 8-bromotheophylline salt and ethyl bromoacetate, facilitating high reaction rates and yields (80-88%). Acetonitrile offers a good compromise between solubility and ease of removal during workup. The use of protic solvents (e.g., ethanol, methanol) is detrimental, leading to significant ester hydrolysis (>20% yield loss) and reduced alkylation rates. Solvent polarity correlates positively with reaction rate in alkylation; higher polarity solvents enhance the nucleophilicity of the purine anion [3] [10].
  • Workup and Purification: Solvent selection for precipitation and recrystallization is crucial for purity. Adding the crude alkylation reaction mixture to ice-water effectively precipitates the product. For recrystallization, ethanol or ethanol/water mixtures are preferred, providing good recovery and high purity crystals. Ethyl acetate/hexane mixtures are suitable for column chromatography purification if needed. Solvent viscosity impacts processing times during filtration and isolation, with ethanol/water mixtures offering practical advantages over more viscous solvents like DMF or NMP [3] .

Table 3: Solvent Effects on Key Synthesis Steps

Synthesis StepOptimal SolventAlternative SolventSuboptimal SolventMajor Impact of Suboptimal Choice
C8 BrominationDMFNMP, AcetonitrileAcetic Acid, WaterLower yield, slower kinetics, polybromination
N7 AlkylationAnhydrous DMFAnhydrous AcetonitrileEthanol, Methanol, WaterEster hydrolysis, lower yield, reduced N7 selectivity
Product PrecipitationIce-Water-Organic SolventsPoor precipitation, product loss
RecrystallizationEthanol/WaterEthanolDMF, DMSOLow recovery, poor crystal form, co-precipitation of impurities

Properties

CAS Number

52943-73-4

Product Name

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate

IUPAC Name

ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate

Molecular Formula

C11H13BrN4O4

Molecular Weight

345.153

InChI

InChI=1S/C11H13BrN4O4/c1-4-20-6(17)5-16-7-8(13-10(16)12)14(2)11(19)15(3)9(7)18/h4-5H2,1-3H3

InChI Key

KOUDKMQKKXZWLY-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.